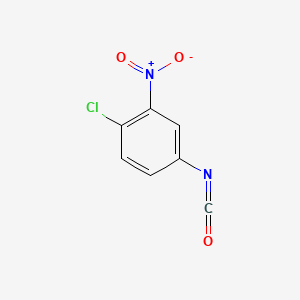

4-Chloro-3-nitrophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPHLSPLEGBTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193391 | |

| Record name | 4-Chloro-3-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40397-96-4 | |

| Record name | 1-Chloro-4-isocyanato-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40397-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocyanic Acid 4-Chloro-3-nitrophenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-nitrophenyl Isocyanate: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-chloro-3-nitrophenyl isocyanate, a highly reactive aromatic isocyanate that serves as a critical building block for the synthesis of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile intermediate. The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Functionalized Aryl Isocyanates

Aryl isocyanates are a class of organic compounds characterized by the highly electrophilic isocyanate moiety (–N=C=O) attached to an aromatic ring. This functional group's pronounced reactivity towards nucleophiles, such as amines and alcohols, makes it an invaluable tool in organic synthesis. The resulting urea and carbamate linkages are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals.

This compound (CAS No: 40397-96-4) is of particular interest due to its unique substitution pattern. The presence of two strong electron-withdrawing groups—a chlorine atom at the 4-position and a nitro group at the 3-position—significantly modulates the reactivity of the isocyanate group and imparts specific electronic properties to the resulting derivatives. This strategic functionalization makes it a key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. A prominent example of a structurally related compound is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key precursor in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2] The synthesis and application of this compound follow a similar logic, offering a pathway to novel analogues with potentially unique biological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical's properties is foundational to its effective and safe use in a laboratory setting. The key physicochemical and spectroscopic data for this compound are summarized below.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 40397-96-4 | [3] |

| Molecular Formula | C₇H₃ClN₂O₃ | [3] |

| Molecular Weight | 198.56 g/mol | [3] |

| Appearance | White to Yellow to Green powder/crystal | |

| Melting Point | 65-69 °C | |

| Boiling Point | 306.0 ± 27.0 °C (Predicted) | |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | |

| Synonyms | 1-Chloro-4-isocyanato-2-nitrobenzene, Isocyanic Acid 4-Chloro-3-nitrophenyl Ester |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (–N=C=O) group, typically appearing around 2250-2280 cm⁻¹ . Additional significant peaks include those for C=C aromatic stretching (~1600 cm⁻¹) and the asymmetric and symmetric stretching of the nitro (–NO₂) group, which appear near 1520 cm⁻¹ and 1340 cm⁻¹ , respectively.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. Due to the substitution pattern, complex splitting (doublets and doublets of doublets) would be anticipated. Based on data from similar structures like 3-nitrophenyl isocyanate and 4-chlorophenyl isocyanate, the proton ortho to the nitro group would be the most deshielded (highest ppm), followed by the proton ortho to the isocyanate, and finally the proton between the chloro and isocyanate groups.[2][4]

-

¹³C NMR: The carbon spectrum will be characterized by the highly deshielded isocyanate carbon signal (–N=C=O) typically found in the 125-135 ppm range. The aromatic carbons will appear between approximately 120-150 ppm , with their exact shifts influenced by the attached chloro, nitro, and isocyanate groups.[2]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z ≈ 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 isotopic ratio, which is characteristic of a monochlorinated compound.[3][5] Key fragmentation pathways would involve the loss of the isocyanate group (–NCO, 42 Da) and the nitro group (–NO₂, 46 Da).[5][6]

Synthesis of this compound

The most established and industrially relevant method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine.[1] For laboratory-scale synthesis, the use of phosgene gas is often replaced by safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate).[7][8]

Reaction Principle

The synthesis involves the reaction of 4-chloro-3-nitroaniline with triphosgene in the presence of a non-nucleophilic base, such as triethylamine. The triphosgene acts as an in situ source of phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride upon heating or further reaction with the base to yield the final isocyanate product.

Detailed Experimental Protocol (Laboratory Scale)

Safety Precaution: This procedure involves highly toxic reagents (triphosgene and the generated phosgene) and should only be performed by trained personnel in a high-performance, certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[7]

Reagents and Materials:

-

4-Chloro-3-nitroaniline (1.0 eq)

-

Triphosgene (bis(trichloromethyl) carbonate, BTC) (0.4 eq)[1]

-

Triethylamine (Et₃N), freshly distilled (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Flame-dried, three-neck round-bottom flask with magnetic stir bar

-

Dropping funnels, condenser, and nitrogen inlet

Procedure:

-

Reaction Setup: Assemble the flame-dried glassware under a nitrogen atmosphere. In the three-neck flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold triphosgene solution over 30-45 minutes. A precipitate of the amine hydrochloride may form.

-

Base Addition: Prepare a solution of triethylamine (2.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction and the evolution of gas.

-

Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretches of the starting amine and appearance of the strong -NCO peak).

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate, containing the desired isocyanate, can be carefully concentrated under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane. The purified product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from moisture, as isocyanates are moisture-sensitive.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. This carbon is susceptible to attack by a wide range of nucleophiles.

Influence of Aromatic Substituents

The chloro and nitro groups on the phenyl ring are both strongly electron-withdrawing. This has two primary effects:

-

Increased Reactivity: These groups inductively withdraw electron density from the aromatic ring and, consequently, from the isocyanate group. This enhances the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

-

Positional Direction: The ortho nitro group and para chloro group create a specific electronic environment that can influence the conformation and binding of the resulting urea or carbamate derivatives to biological targets.

Key Reactions in Drug Synthesis

The most important reactions for drug development professionals involve the formation of urea and carbamate linkages.

A. Synthesis of Diaryl Ureas: The reaction with primary or secondary amines is rapid and typically quantitative, yielding N,N'-disubstituted ureas. This reaction is central to the synthesis of many kinase inhibitors, where the urea moiety acts as a critical hydrogen bond donor and acceptor, anchoring the molecule in the ATP-binding pocket of the target kinase.[9]

B. Synthesis of Carbamates: Reaction with alcohols or phenols yields carbamates. While generally slower than the reaction with amines, this transformation is useful for introducing linker groups or modifying hydroxyl-containing scaffolds. The reaction is often catalyzed by bases or organometallic compounds.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The diaryl urea scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of Type II kinase inhibitors.[9] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, offering improved selectivity compared to inhibitors that target the highly conserved ATP-binding site.

This compound is an ideal starting material for creating libraries of novel diaryl urea compounds for screening as kinase inhibitors. The synthetic strategy mirrors that of Sorafenib.

General Synthetic Workflow for Kinase Inhibitor Analogs

The synthesis is a convergent process where the isocyanate is coupled with a complex amine fragment in the final step.

Protocol: Synthesis of a Model Diaryl Urea Derivative

This protocol describes the reaction of this compound with a simple amine, 4-aminophenol, to illustrate the core urea-forming reaction.

Reagents and Materials:

-

This compound (1.0 eq)

-

4-Aminophenol (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Magnetic stirrer and appropriate glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous THF.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the isocyanate solution to the stirred amine solution at room temperature.

-

A precipitate (the urea product) often forms immediately or within a short period. Allow the reaction to stir for 1-2 hours to ensure completion.

-

Monitor the reaction by TLC, observing the consumption of the starting materials.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure diaryl urea derivative.

Safety, Handling, and Storage

Hazard Profile: this compound is a toxic and hazardous chemical.

-

Toxicity: It is toxic if swallowed or inhaled.

-

Irritation: It is a respiratory irritant and can cause skin and serious eye irritation.

-

Sensitization: Like many isocyanates, it is a potential respiratory and skin sensitizer. Repeated exposure can lead to allergic reactions.

Handling and PPE:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a high risk of aerosol generation, a respirator may be required.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and amines.

-

It is highly sensitive to moisture.[1] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a locked cabinet or area accessible only to authorized personnel.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery. Its enhanced reactivity, driven by the electron-withdrawing substituents, makes it an excellent electrophile for the construction of diaryl urea and carbamate linkages. By leveraging the synthetic strategies analogous to those used for established kinase inhibitors, researchers can employ this building block to generate novel molecular entities for screening against a variety of therapeutic targets. Adherence to rigorous safety protocols is paramount when handling this reactive and toxic compound, ensuring its powerful synthetic utility can be harnessed safely and effectively.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of this compound via Phosgenation of 4-Chloro-3-nitroaniline.

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (2026). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

-

PubChem. (n.d.). 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Triphosgene. Technical Bulletin AL-198.

- Moon, Y., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 1266–1303.

-

PubChem. (n.d.). 4-Chloro-3-methylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Kartika, R., et al. (2012). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 77(23), 10865–10871.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

- ResearchGate. (n.d.). Triphosgene and its Application in Organic Synthesis.

-

University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

- Fakhraei, S., et al. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 14(5), 418–427.

- ResearchGate. (n.d.). Triphosgene and its Application in Organic Synthesis.

- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry.

- ResearchGate. (2018). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.

- Wang, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8238–8254.

- ResearchGate. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents.

- Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.).

- ResearchGate. (2020). Green Synthesis, Urease Inhibitory Activity and Antioxidant Potential of 4-Bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol Schiff Base.

- Acta Chemica Malaysia. (2019). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.

- EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Coll. Vol. 2, p.453 (1943); Vol. 14, p.72 (1934).

- Knowbee Tutoring. (2015, February 19).

- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.

- ChemicalBook. (n.d.).

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- University of Calgary. (n.d.).

- SpectraBase. (2025). 4-Chloro-3-nitrophenol. John Wiley & Sons, Inc.

- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- PubChem. (n.d.). 4-Chloro-3-nitroaniline.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethyl)

- ResearchGate. (n.d.). Urea based biological potential compounds.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic acid.

- Google Patents. (2009).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound [webbook.nist.gov]

- 4. 4-Chlorophenyl isocyanate(104-12-1) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to 4-Chloro-3-nitrophenyl isocyanate: A Versatile Electrophile for Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, substituted phenyl isocyanates stand out as powerful electrophilic synthons for the introduction of ureido and carbamate linkages, motifs prevalent in a wide array of biologically active molecules. This in-depth technical guide focuses on 4-Chloro-3-nitrophenyl isocyanate (CAS Number: 40397-96-4), a highly reactive and versatile intermediate whose unique electronic and steric properties offer distinct advantages in the design and synthesis of targeted therapeutics.

This guide moves beyond a simple recitation of properties and protocols. Instead, it aims to provide a deeper understanding of the causality behind experimental choices, empowering the practicing scientist to harness the full potential of this valuable reagent. We will delve into its synthesis, explore its reactivity with a mechanistic lens, and showcase its application in the construction of bioactive compounds.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in the laboratory. The key physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 40397-96-4 | [1][2] |

| Molecular Formula | C₇H₃ClN₂O₃ | [2][3] |

| Molecular Weight | 198.56 g/mol | [2][3] |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 66-69 °C | [1] |

| Boiling Point | 306 °C at 760 mmHg (decomposes) | [1] |

| Density | 1.48 g/cm³ | [1] |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents. |

The presence of both a chloro and a nitro group on the phenyl ring significantly influences the reactivity of the isocyanate moiety. The strong electron-withdrawing nature of the nitro group, ortho to the isocyanate, renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack. The chloro group, para to the isocyanate, further enhances this effect through its inductive electron-withdrawing properties. This heightened electrophilicity allows for reactions to proceed under mild conditions and often with high yields.

Synthesis of this compound: A Step-by-Step Protocol

The reliable synthesis of this compound is a critical first step for its utilization in multi-step synthetic campaigns. While several methods exist for the preparation of isocyanates, the phosgenation of the corresponding aniline is the most common and efficient approach. Due to the extreme toxicity of phosgene gas, the use of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), is the preferred and safer laboratory-scale method.

The synthesis begins with the commercially available 4-chloro-3-nitroaniline. The following protocol is a representative procedure for the synthesis of this compound using triphosgene.

Experimental Protocol: Synthesis from 4-chloro-3-nitroaniline

Materials:

-

4-chloro-3-nitroaniline

-

Triphosgene

-

Anhydrous Toluene

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, dissolve 4-chloro-3-nitroaniline (1 equivalent) in anhydrous toluene.

-

Addition of Triphosgene: To this solution, add a solution of triphosgene (0.35-0.40 equivalents) in anhydrous toluene dropwise at room temperature. A slight exotherm may be observed.

-

Heating and Monitoring: After the addition is complete, slowly heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of HCl gas evolution (which can be tested by holding a piece of pH paper moistened with a base near the condenser outlet).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent and any excess triphosgene byproducts can be removed under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood, as toxic phosgene may be present.

-

Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/toluene). The purified product should be stored under an inert atmosphere in a cool, dry place to prevent decomposition.

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The isocyanate functional group is a heterocumulene, characterized by the -N=C=O linkage. The central carbon atom is highly electrophilic and is the primary site of reaction with nucleophiles. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by proton transfer to the nitrogen atom.

Caption: General mechanism of nucleophilic addition to an isocyanate.

Reaction with Amines to Form Ureas:

The reaction of this compound with primary or secondary amines is a rapid and generally quantitative reaction that yields the corresponding substituted ureas. This reaction is a cornerstone of its application in medicinal chemistry, as the urea moiety is a common pharmacophore.

Reaction with Alcohols to Form Carbamates:

In the presence of a suitable catalyst (e.g., a tertiary amine or a tin compound), this compound reacts with alcohols to form carbamates (urethanes). This reaction is useful for linking the isocyanate-containing fragment to a molecule bearing a hydroxyl group.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a building block for the synthesis of molecules with therapeutic potential. While specific examples in the public domain directly citing this particular isocyanate are not as prevalent as for some other analogues, its structural motifs are present in a variety of kinase inhibitors and other targeted therapies. The chloro and nitro substituents provide handles for further functionalization and can play a crucial role in binding interactions with biological targets.

For instance, the general structure of many Type II kinase inhibitors, such as Sorafenib, involves a urea linkage connecting a substituted phenyl ring to another aromatic system. While Sorafenib itself utilizes a different substituted phenyl isocyanate, the underlying synthetic strategy of forming a key urea bond via an isocyanate is directly applicable. Researchers can employ this compound to generate novel analogues for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, or pharmacokinetic properties. The nitro group can be readily reduced to an amine, which can then be further elaborated, opening up a wide range of synthetic possibilities.

Safety and Handling

As a highly reactive electrophile, this compound must be handled with appropriate safety precautions.[4]

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[4]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[4] It is sensitive to moisture and can decompose upon exposure to water.

-

Spills: In case of a spill, avoid generating dust.[4] Sweep up the material carefully and place it in a suitable container for disposal.[4]

Characterization

Unequivocal characterization of this compound is essential to ensure its purity before use in subsequent reactions.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) typically appearing around 2250-2275 cm⁻¹. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will appear as a complex multiplet in the downfield region of the spectrum. The exact chemical shifts and coupling constants will be influenced by the chloro and nitro substituents.

-

¹³C NMR: The carbonyl carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-130 ppm. The aromatic carbons will also show distinct signals.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization mass spectrum is available in the NIST WebBook.[3]

Conclusion

This compound is a potent and versatile reagent for the modern synthetic chemist. Its heightened electrophilicity, a direct consequence of its substitution pattern, allows for efficient and high-yielding reactions with a variety of nucleophiles. This makes it an invaluable tool in the construction of complex molecules, particularly in the field of drug discovery where the formation of urea and carbamate linkages is a common and critical synthetic transformation. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and effectively incorporate this building block into their synthetic strategies, paving the way for the discovery of novel and impactful therapeutic agents.

References

- This compound - SAFETY DATA SHEET. (2025-09-22).

- CAS 40397-96-4 this compound - Alfa Chemistry.

- Chemical Properties of this compound (CAS 40397-96-4) - Cheméo.

- This compound | 40397-96-4 - ChemicalBook. (2023-04-23).

- This compound - NIST WebBook.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-20).

- 40397-96-4 Cas No. | this compound - Apollo Scientific.

- 40397-96-4 CAS MSDS (4-CHLORO-3-NITROPHENYL ...).

Sources

molecular weight of 4-Chloro-3-nitrophenyl isocyanate

An In-depth Technical Guide to 4-Chloro-3-nitrophenyl isocyanate (CNPI)

Abstract and Strategic Overview

This compound (CNPI) is a highly reactive aromatic isocyanate that serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Characterized by the potent electrophilicity of its isocyanate carbon—a reactivity significantly enhanced by the electron-withdrawing effects of the chloro and nitro substituents on the phenyl ring—CNPI is a preferred reagent for medicinal chemists and drug development professionals. Its primary utility lies in the construction of urea and carbamate linkages, which are prevalent pharmacophores in modern therapeutics, particularly in the domain of kinase inhibitors and other targeted therapies. This guide provides a senior scientist's perspective on the core chemical principles, practical applications, and critical safety protocols associated with CNPI, designed to empower researchers to leverage its synthetic potential safely and effectively.

Core Physicochemical and Spectroscopic Data

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. The identity and purity of CNPI must be rigorously confirmed before its use in any synthetic protocol.

Chemical Identity and Properties

Quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClN₂O₃ | [1][2][3] |

| Molecular Weight | 198.56 g/mol | [1][2][3][4] |

| CAS Number | 40397-96-4 | [1][2][4] |

| Appearance | White to yellow/green crystalline powder | [2][4] |

| Melting Point | 65-69 °C | [2][4] |

| Boiling Point | ~306 °C (Predicted) | [2] |

| Synonyms | Isocyanic Acid 4-Chloro-3-nitrophenyl Ester; 1-Chloro-4-isocyanato-2-nitrobenzene | [2][4] |

Spectroscopic Fingerprint for Quality Control

Structural confirmation is non-negotiable. The isocyanate functional group provides a distinct and easily identifiable signal in Infrared (IR) spectroscopy.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of CNPI is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing in the range of 2250-2275 cm⁻¹ . The disappearance of this peak is a primary indicator of a successful reaction and complete consumption of the starting material.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the aromatic substitution pattern and overall structural integrity. The aromatic protons will exhibit complex splitting patterns and chemical shifts influenced by the three different substituents.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the structure.[1]

The Chemistry of CNPI: A Mechanistic Perspective

The synthetic utility of CNPI is dictated by the isocyanate moiety. The carbon atom of the isocyanate group is highly electrophilic due to its bonding to two electronegative atoms (nitrogen and oxygen), making it an excellent target for nucleophilic attack. This inherent reactivity is further amplified by the chloro and nitro groups on the aromatic ring, which inductively withdraw electron density, making the isocyanate carbon even more electron-deficient.

Core Reaction: Nucleophilic Addition to the Isocyanate

The fundamental reaction mechanism involves the attack of a nucleophile (such as an amine or alcohol) on the electrophilic carbon of the isocyanate. This is the cornerstone of its application in forming stable covalent bonds.

Caption: Generalized mechanism for urea formation.

-

Reaction with Amines (Urea Formation): This is the most significant reaction of CNPI in drug discovery. Primary or secondary amines readily attack the isocyanate to form highly stable N,N'-disubstituted ureas. This linkage is a key structural motif in many kinase inhibitors, including analogs of Sorafenib.[5][6]

-

Reaction with Alcohols (Carbamate/Urethane Formation): In a similar fashion, alcohols react to form carbamates (urethanes). While also a robust reaction, it is often slower than the reaction with amines.

-

Reaction with Water (Instability and Handling Implications): Water acts as a nucleophile, leading to an unstable carbamic acid intermediate that rapidly decarboxylates to form an amine and carbon dioxide gas.[7] This reactivity underscores why CNPI must be handled under strictly anhydrous conditions. The generated amine can then react with another molecule of CNPI, leading to the formation of a symmetrical diaryl urea as an impurity.

Application Focus: A Building Block for Targeted Therapeutics

The structural features of CNPI make it an ideal reagent for synthesizing molecules intended for specific biological targets. The chloro and trifluoromethyl groups in related isocyanates are known to enhance pharmacokinetic properties.[8][9] By extension, the chloro and nitro groups of CNPI provide specific steric and electronic properties that can be crucial for molecular recognition by a target enzyme or receptor.

Workflow: From CNPI to a Diaryl Urea Kinase Inhibitor Analog

The synthesis of diaryl ureas is a primary application of CNPI, forming the backbone of numerous small-molecule kinase inhibitors that interfere with cellular signaling pathways implicated in cancer.[5][6]

Caption: Synthetic workflow for a diaryl urea derivative.

Validated Experimental Protocols

The following protocols are presented as a self-validating system, where the rationale behind each step ensures procedural integrity and reproducibility.

Protocol: Synthesis of N-(4-chlorophenyl)-N'-(4-chloro-3-nitrophenyl)urea

This protocol details a representative synthesis of a disubstituted urea, a common structural motif.

Objective: To synthesize a model diaryl urea via nucleophilic addition.

Materials:

-

This compound (CNPI)

-

4-Chloroaniline

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon gas line

-

Syringes

Procedure:

-

Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. This is critical to prevent hydrolysis of the isocyanate.[10]

-

Reagent 1 (Amine): Dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM in the reaction flask. Stir until fully dissolved.

-

Reagent 2 (Isocyanate): In a separate, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Reaction: Add the CNPI solution dropwise to the stirring solution of 4-chloroaniline at room temperature over 5-10 minutes. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-2 hours. A key validation check is the disappearance of the CNPI spot.

-

Isolation: Upon completion, the urea product often precipitates from the DCM. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo to induce precipitation.

-

Purification: Wash the collected solid with cold DCM or diethyl ether to remove any unreacted starting materials. The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.

-

Characterization: Dry the final product under vacuum and characterize by NMR, IR, and MS to confirm its identity and purity. The IR spectrum must show the absence of the isocyanate peak (~2270 cm⁻¹) and the appearance of a carbonyl (C=O) stretch for the urea (~1650 cm⁻¹).

Safety, Handling, and Storage: A Mandate for Control

Isocyanates are acutely toxic and potent sensitizers; therefore, their handling demands a rigorous and non-negotiable adherence to safety protocols.[11][12]

Hazard Assessment and GHS Classification

| Hazard | GHS Classification & Statement | Source(s) |

| Acute Toxicity | H301 + H331: Toxic if swallowed or if inhaled. | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [4] |

| Sensitization | Isocyanates as a class are known respiratory and skin sensitizers. | [7][13] |

Logic Flow for Safe Handling

The following workflow must be implemented for all operations involving isocyanates.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 40397-96-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 40397-96-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. icheme.org [icheme.org]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. safework.nsw.gov.au [safework.nsw.gov.au]

- 13. gaco.com [gaco.com]

4-Chloro-3-nitrophenyl isocyanate structural information

<_ An In-depth Technical Guide to 4-Chloro-3-nitrophenyl isocyanate_

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrophenyl isocyanate is a highly reactive organic compound that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, namely the electron-withdrawing nitro group and the chloro substituent on the phenyl ring, significantly influence the reactivity of the isocyanate functional group. This guide provides a comprehensive overview of the structural information, physicochemical properties, synthesis, reactivity, applications in drug development, and safety considerations for this important chemical intermediate.

Molecular Structure and Identification

Understanding the fundamental structural and identifying characteristics of a compound is the first step in its effective application.

Chemical Structure and Identifiers

-

IUPAC Name: 1-chloro-4-isocyanato-2-nitrobenzene

-

Synonyms: Isocyanic Acid 4-Chloro-3-nitrophenyl Ester, 4-Chloro-3-nitrophenylisocyanate[1][2]

-

CAS Registry Number: 40397-96-4[3]

-

Molecular Formula: C₇H₃ClN₂O₃[3]

-

Molecular Weight: 198.56 g/mol [3]

-

InChI: InChI=1S/C7H3ClN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H[3]

-

InChIKey: ZCPHLSPLEGBTCZ-UHFFFAOYSA-N[3]

-

SMILES: O=C=Nc1ccc(Cl)c([O-])c1[4]

Spectroscopic Data

Spectroscopic data is essential for the verification and characterization of the compound's structure.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks that confirm the presence of its key functional groups. A very strong and sharp absorption band is expected in the region of 2250-2275 cm⁻¹ which is characteristic of the isocyanate (-N=C=O) stretching vibration.[5] Other significant peaks include those corresponding to the aromatic C-H stretching, C=C ring stretching, and the asymmetric and symmetric stretching of the nitro (NO₂) group. The NIST WebBook provides a gas-phase IR spectrum for this compound.[3] An Attenuated Total Reflectance (ATR-IR) spectrum is also available, providing further confirmation of its structure.[6]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms within the molecule. For this compound, the aromatic protons will appear as a complex multiplet in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the nitro and isocyanate groups. The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms, with the isocyanate carbon appearing in the range of 120-140 ppm.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight of the compound.[7] The isotopic pattern of the molecular ion peak, with a significant M+2 peak at approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Appearance | White to yellow to green powder or crystals | [1][2] |

| Melting Point | 65-69 °C | [2][8] |

| Boiling Point (Predicted) | 306.0 ± 27.0 °C | [2] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [2] |

| Solubility | Insoluble in water, but hydrolyzes. Soluble in organic solvents like diethyl ether and benzene.[9][10] | |

| Moisture Sensitivity | Sensitive to moisture.[2][11] |

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility in organic chemistry.

Synthesis

Isocyanates are typically synthesized from the corresponding primary amine. A common laboratory and industrial method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[10][12][13]

General Synthetic Workflow:

Caption: General synthetic pathway for this compound.

Reactivity

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water.

-

Reaction with Alcohols: Forms carbamates (urethanes).

-

Reaction with Amines: Forms ureas.

-

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to the corresponding amine (4-chloro-3-nitroaniline) and carbon dioxide. This is why the compound is moisture-sensitive.[11]

The chloro and nitro groups on the aromatic ring are strong electron-withdrawing groups, which increases the electrophilicity of the isocyanate carbon, making it highly reactive.[14]

Applications in Drug Development

The unique reactivity of this compound makes it a valuable reagent in the synthesis of various pharmaceutical compounds.[14][15][16]

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapy drugs. The isocyanate group can be used to form a urea or carbamate linkage, which is a common structural motif in many kinase inhibitors. For example, it can be a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used to treat certain types of cancer.[17]

Other Therapeutic Areas

Beyond oncology, this isocyanate and its derivatives are explored in the development of new treatments for other diseases. The ability to readily form stable linkages with various functional groups allows for the construction of diverse molecular scaffolds with potential therapeutic activities.[15] For instance, related nitrophenyl-containing heterocycles have shown potential as anticancer and antioxidant agents.[18] The nitro group itself is a key pharmacophore in a number of drugs.[19]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

-

GHS Pictograms:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[1]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P405: Store locked up.[1]

-

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment:

-

Eye Protection: Chemical safety goggles or a face shield.[21]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or protective suit.[21][22]

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when working outside of a fume hood or with the solid material that may generate dust.[21][23]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[21][24] Avoid generating dust. Keep away from moisture and incompatible materials such as strong oxidizing agents and strong acids.[11][21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][24] The compound is moisture-sensitive, and exposure to water will lead to its degradation.[2]

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]

-

If on Skin: Wash with plenty of water.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the field of drug development. Its unique electronic and structural properties make it an invaluable tool for medicinal chemists. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. A thorough understanding of its properties and reactivity is crucial for its safe and effective use in research and development.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 40397-96-4). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrophenol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrophenyl isocyanate. Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]

-

Gaco. (2015). Safety Data Sheet - Isocyanate Component A. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl Isocyanate (Pract). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]

-

NIH. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moiety. Retrieved from [Link]

-

Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate in Modern Organic Chemistry. Retrieved from [Link]

-

UpChem (USA) Co., LTD. (n.d.). 4-Nitrophenyl isocyanate. Retrieved from [Link]

-

SpectraBase. (n.d.). ATR-IR of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

Canada.ca. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl3). Retrieved from [Link]

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

Sources

- 1. This compound | 40397-96-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. upchemusa.com [upchemusa.com]

- 10. Phosgene - Wikipedia [en.wikipedia.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 40397-96-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 15. nbinno.com [nbinno.com]

- 16. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 17. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 18. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. Control measures guide - Canada.ca [canada.ca]

- 23. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 24. gaco.com [gaco.com]

solubility of 4-Chloro-3-nitrophenyl isocyanate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-nitrophenyl Isocyanate in Organic Solvents

Introduction

This compound (C₇H₃ClN₂O₃) is a highly reactive aromatic isocyanate that serves as a critical intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialized polymers.[1] Its utility is derived from the electrophilic nature of the isocyanate (-N=C=O) group, which readily reacts with nucleophiles.[2] However, this high reactivity presents a significant challenge for researchers and process chemists, particularly in determining its fundamental physical properties, such as solubility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure and the nature of various organic solvents.

Analysis of the Solute Structure

The structure of this compound incorporates several functional groups that dictate its polarity and reactivity:

-

Aromatic Phenyl Ring: This core structure is nonpolar and hydrophobic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Chloro and Nitro Groups: Both are strongly electron-withdrawing and polar groups. They create significant dipole moments within the molecule, increasing its overall polarity and making it more amenable to dissolution in polar solvents.

-

Isocyanate Group (-N=C=O): This functional group is highly polar and extremely reactive. While its polarity enhances solubility in polar media, its electrophilicity is the dominant chemical characteristic.

The Critical Impact of Reactivity on Solubility Measurement

The primary challenge in assessing the solubility of any isocyanate is its reactivity toward nucleophiles.[2] This is especially true for protic solvents, which contain acidic protons (e.g., O-H or N-H bonds).

-

Protic Solvents (Alcohols, Water, Amines): These solvents will react exothermically with the isocyanate group to form new compounds such as urethanes (from alcohols), ureas (from amines), or an unstable carbamic acid that decomposes to an amine and carbon dioxide (from water).[3] Therefore, a true equilibrium solubility measurement in these solvents is impossible; one is instead measuring reactivity and the solubility of the resulting products.

-

Aprotic Solvents (Polar and Nonpolar): These solvents lack acidic protons and do not react with the isocyanate group.[4] They are the only suitable media for determining the true solubility of this compound. It is imperative that these solvents be anhydrous (water-free), as even trace amounts of moisture can react with the isocyanate, leading to inaccurate results and potential pressure buildup in sealed containers from CO₂ evolution.[5][6]

Predicted Qualitative Solubility Profile

Based on the principles outlined above, a qualitative solubility profile for this compound can be predicted. This profile serves as a starting point for solvent selection in experimental work.

| Solvent Class | Predicted Solubility | Rationale | Examples |

| Polar Aprotic | High | The high polarity of both the solute (due to -NO₂, -Cl, and -NCO groups) and the solvent allows for strong dipole-dipole interactions, promoting dissolution.[7] | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Nonpolar Aromatic | Moderate to Good | The aromatic ring of the solute facilitates π-π stacking interactions with the solvent. Solubility is enhanced compared to aliphatic nonpolar solvents. | Toluene, Benzene, Xylenes |

| Nonpolar Aliphatic | Low to Insoluble | The significant polarity of the solute is mismatched with the nonpolar nature of the solvent, resulting in weak intermolecular forces. | Hexane, Heptane, Cyclohexane |

| Polar Protic | Reactive (Not Soluble) | The isocyanate group will react with the solvent. The compound does not dissolve in its original form. | Water, Methanol, Ethanol, Isopropanol |

Quantitative Determination of Solubility: An Experimental Protocol

Due to the compound's reactivity, direct measurement of solubility (e.g., by weighing the dissolved solid after solvent evaporation) is unreliable. The most robust and widely accepted method for quantifying isocyanates is an indirect technique: back-titration .[3][8][9][10] This protocol describes a self-validating system for accurately determining the solubility.

Principle of the Method

An excess of this compound is equilibrated in a chosen anhydrous aprotic solvent to create a saturated solution. A known volume of the clear supernatant is then withdrawn and reacted with a precisely known excess amount of a primary or secondary amine, typically di-n-butylamine (DBA). The highly reactive isocyanate consumes an equimolar amount of DBA to form a stable urea. The unreacted, excess DBA is then quantified by titrating it with a standardized solution of hydrochloric acid (HCl). By comparing this result to a blank titration (without the isocyanate), the exact amount of isocyanate in the original aliquot can be calculated.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Essential to prevent the isocyanate from reacting with water, which would consume the analyte and lead to artificially low solubility values.[11][12]

-

Inert Atmosphere (Nitrogen/Argon): Prevents atmospheric moisture from contaminating the experiment during the lengthy equilibration period.

-

Back-Titration: This indirect approach is superior to direct titration of the isocyanate because the reaction with DBA is rapid and stoichiometric, while direct titration can be slow and have an indistinct endpoint.

-

Blank Titration: This is a critical control that accounts for the exact amount of DBA initially added, correcting for any minor impurities or volumetric inaccuracies.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining isocyanate solubility via back-titration.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Anhydrous Solvent: Use a commercially available anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves).

-

Di-n-butylamine (DBA) Solution (approx. 0.1 M): Accurately weigh approximately 12.9 g of di-n-butylamine into a 1 L volumetric flask and dilute to the mark with anhydrous toluene. Store in a tightly sealed bottle.

-

Standardized Hydrochloric Acid (0.05 M): Prepare an aqueous solution of HCl and standardize it against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).

-

-

Preparation of the Saturated Solution:

-

To a dry flask equipped with a magnetic stir bar, add a known volume (e.g., 25 mL) of the chosen anhydrous aprotic solvent.

-

Gradually add weighed portions of this compound until a significant amount of undissolved solid remains, ensuring an excess.

-

Seal the flask with a septum, purge with an inert gas (e.g., nitrogen or argon), and maintain a positive pressure.

-

-

Equilibration:

-

Place the sealed flask in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.

-

Stir the slurry for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

After equilibration, turn off the stirrer and allow the undissolved solids to settle completely.

-

-

Titration Procedure:

-

Blank Titration: Using a volumetric pipette, transfer a precise volume (e.g., 20.00 mL) of the DBA solution into a clean Erlenmeyer flask. Add ~50 mL of isopropanol and a few drops of an indicator (e.g., bromophenol blue). Titrate with the standardized 0.05 M HCl until the endpoint is reached (yellow for bromophenol blue). Record the volume of HCl used (V_blank).

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from the equilibrated solution (e.g., 5.00 mL) using a gas-tight syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

Immediately dispense this aliquot into an Erlenmeyer flask containing a precisely measured excess of the DBA solution (e.g., 20.00 mL).

-

Swirl the flask and allow it to stand for 15 minutes to ensure the reaction between the isocyanate and DBA is complete.

-

Add ~50 mL of isopropanol and indicator, then titrate with the standardized 0.05 M HCl to the endpoint. Record the volume of HCl used (V_sample).

-

-

-

Calculations:

-

Moles of DBA reacted: Moles DBA = (V_blank - V_sample) * Molarity_HCl

-

Moles of Isocyanate (NCO): Since the reaction is 1:1, Moles NCO = Moles DBA

-

Concentration of Isocyanate (mol/L): Concentration (mol/L) = Moles NCO / Volume_aliquot (L)

-

Solubility ( g/100 mL): Solubility = Concentration (mol/L) * MW_isocyanate * 0.1 (Molecular Weight of this compound = 198.56 g/mol )

-

Data Interpretation and Presentation

Accurate solubility determination is contingent on a series of interdependent factors. The logical flow below illustrates the critical dependencies required for a trustworthy result.

Mandatory Visualization: Logical Dependencies for Accuracy

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound (CAS 40397-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. wernerblank.com [wernerblank.com]

- 4. hbm4eu.eu [hbm4eu.eu]

- 5. quora.com [quora.com]

- 6. tutorchase.com [tutorchase.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. xylem.com [xylem.com]

- 9. researchgate.net [researchgate.net]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. Anhydrous - Wikipedia [en.wikipedia.org]

- 12. Anhydrous: What it Means, What You Need to Know [corecheminc.com]

An In-depth Technical Guide to the Electrophilicity of 4-Chloro-3-nitrophenyl isocyanate

Introduction: A Molecule of Designed Reactivity

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, the precise control of reactivity is paramount. 4-Chloro-3-nitrophenyl isocyanate (CAS 40397-96-4) stands out as a quintessential example of a reagent engineered for high electrophilicity. Its utility is not merely a matter of happenstance but a direct consequence of the deliberate placement of electron-withdrawing substituents on the phenyl ring, which profoundly activates the isocyanate functional group. This guide provides an in-depth exploration of the electronic factors governing the reactivity of this versatile building block, its practical implications in synthesis, and methodologies for its application, tailored for researchers, scientists, and drug development professionals.

The core of this compound's chemical personality lies in the powerful synergistic electron-withdrawing effects of the chloro and nitro groups. These substituents, positioned at the 4- and 3-positions respectively, create a highly electron-deficient aromatic system. This, in turn, significantly enhances the inherent electrophilicity of the isocyanate carbon, making it exceptionally susceptible to nucleophilic attack. This heightened reactivity is a key attribute leveraged in the synthesis of a variety of important molecular scaffolds, most notably in the formation of urea and carbamate linkages which are prevalent in many pharmaceutical agents.

Deconstructing the Electrophilicity: The Role of Substituent Effects

The isocyanate functional group (-N=C=O) is intrinsically electrophilic due to the polarization of the C=N and C=O double bonds, which places a partial positive charge on the central carbon atom. However, the electrophilicity of this group can be finely tuned by the electronic nature of the substituent attached to the nitrogen atom. In the case of aryl isocyanates, substituents on the aromatic ring play a crucial role in modulating this reactivity.

The reactivity of this compound is dramatically amplified by two key electronic effects:

-

Inductive Effect (-I): Both the chlorine atom and the nitro group are strongly electronegative. They exert a powerful inductive effect, pulling electron density away from the phenyl ring through the sigma bonds. This effect is particularly pronounced for the nitro group.

-

Mesomeric (Resonance) Effect (-M): The nitro group, being in conjugation with the phenyl ring, exhibits a strong mesomeric effect. It delocalizes the pi-electrons of the ring, further withdrawing electron density. The chlorine atom also has a -I effect that outweighs its +M (lone pair donation) effect.

The cumulative result of these electron-withdrawing effects is a significant decrease in electron density on the isocyanate nitrogen atom. This, by extension, increases the partial positive charge on the adjacent carbonyl carbon, making it a much "harder" and more reactive electrophilic center.

Caption: Synergistic electron-withdrawing effects enhancing electrophilicity.

Quantifying Reactivity: The Hammett Equation

While a qualitative understanding of substituent effects is insightful, a quantitative approach is necessary for predictive synthesis design. The Hammett equation provides a framework for correlating the electronic properties of substituents with reaction rates and equilibrium constants.[1]

The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant (hydrogen).

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to substituent effects.

| Substituent | Position | σ Value (approx.) |

| -Cl | para | +0.23 |

| -NO₂ | meta | +0.71 |

Note: These are standard Hammett constants and may vary slightly depending on the reaction conditions and solvent.

The combined effect of these two strongly positive σ values would lead to a significantly large positive term on the right side of the Hammett equation, predicting a much faster reaction rate (a large k value) compared to unsubstituted phenyl isocyanate.

Computational Insights: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory offers a powerful computational lens to rationalize and predict chemical reactivity. In the context of electrophilicity, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key descriptor. A lower LUMO energy indicates a greater willingness of the molecule to accept electrons from a nucleophile, thus signifying higher electrophilicity.

While a specific DFT calculation for this compound is not presented here, it is well-established that the introduction of electron-withdrawing groups lowers the energy of the LUMO.[2] For this compound, the LUMO is expected to have a significantly low energy and to be localized predominantly on the isocyanate carbon, making it the primary site for nucleophilic attack.

Caption: FMO diagram illustrating the favorable HOMO-LUMO interaction.

Synthetic Applications in Drug Discovery

The high electrophilicity of this compound makes it a valuable reagent for the rapid and efficient formation of urea and carbamate linkages under mild conditions. This is particularly relevant in the synthesis of complex molecules, such as kinase inhibitors, where these functional groups often play a critical role in binding to the target protein.

A prominent example of a drug scaffold that utilizes a similarly substituted phenylurea moiety is Sorafenib , a multi-kinase inhibitor used in the treatment of certain types of cancer. Although Sorafenib itself uses 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the underlying principle of employing a highly electrophilic isocyanate to drive the urea bond formation is identical. The synthesis of Sorafenib analogues often involves the reaction of an appropriate amine with a substituted phenyl isocyanate.[3][4]

Experimental Protocol: General Procedure for Urea Synthesis

The following is a generalized, self-validating protocol for the synthesis of a urea derivative using this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

-

Dissolution: Dissolve the amine in the chosen anhydrous solvent under an inert atmosphere. The concentration should be sufficient to ensure solubility of the starting materials and the product.

-

Isocyanate Addition: In a separate vial, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Slowly add the isocyanate solution to the stirred amine solution at room temperature. The high reactivity of the isocyanate often leads to a rapid reaction, which may be exothermic. For less reactive amines or for better control, the reaction can be cooled to 0 °C.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine is a good indicator of reaction completion. Reactions are often complete within a few hours at room temperature.

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Self-Validation: The purity and identity of the final urea product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of the characteristic urea carbonyl peak in the ¹³C NMR (typically around 155-165 ppm) and the N-H protons in the ¹H NMR are key diagnostic signals.

Caption: A typical workflow for the synthesis of ureas.

Safety Considerations

Isocyanates are highly reactive compounds and should be handled with care in a well-ventilated fume hood. They are lachrymators and can cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Due to their moisture sensitivity, reactions should be carried out under anhydrous conditions.

Conclusion

This compound is a powerful synthetic tool whose high electrophilicity is a direct and predictable consequence of the strong electron-withdrawing nature of its chloro and nitro substituents. This enhanced reactivity allows for the efficient formation of robust urea and carbamate linkages, which are of significant interest in medicinal chemistry and drug development. A thorough understanding of the electronic principles governing its reactivity, coupled with careful experimental design, enables chemists to harness the synthetic potential of this valuable building block for the creation of novel and complex molecular architectures.

References

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. (2018). Available at: [Link]

-

Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Molecules. (2019). Available at: [Link]

-

This compound Safety Data Sheet. Thermo Fisher Scientific. (2025). Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. (2021). Available at: [Link]

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs - PMC [pmc.ncbi.nlm.nih.gov]